4-Propoxybenzoic acid

Catalog No.
S1893007
CAS No.
5438-19-7
M.F
C10H12O3
M. Wt
180.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Propoxybenzoic acid

CAS Number

5438-19-7

Product Name

4-Propoxybenzoic acid

IUPAC Name

4-propoxybenzoic acid

Molecular Formula

C10H12O3

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C10H12O3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12)

InChI Key

GDFUWFOCYZZGQU-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)O

Natural Occurrence

4-Propoxybenzoic acid has been identified as a natural product found in two plant species: Daphne oleoides and Trianthema portulacastrum []. However, research on its prevalence and potential biological role within these plants is scarce.

Potential Research Applications

While dedicated research on 4-Propoxybenzoic acid itself is limited, its structure shares similarities with other bioactive compounds. This characteristic opens doors for potential research applications. Here are two possibilities:

  • Antimicrobial Activity

    Due to the presence of the benzoic acid group, 4-Propoxybenzoic acid could be investigated for potential antimicrobial properties. Many benzoic acid derivatives exhibit antibacterial and antifungal activity []. Research could explore whether 4-Propoxybenzoic acid possesses similar properties.

  • Precursor for Synthesis

    The chemical structure of 4-Propoxybenzoic acid could serve as a precursor for the synthesis of more complex molecules with desired biological functions. Organic chemists might explore using 4-Propoxybenzoic acid as a building block to create novel compounds for pharmaceutical research.

4-Propoxybenzoic acid, also known as p-propoxybenzoic acid, has the molecular formula C10H12O3 and a CAS number of 5438-19-7. This compound features a propoxy group attached to the para position of a benzoic acid moiety. It appears as a white to light yellow crystalline powder and is soluble in organic solvents but less soluble in water .

Typical of carboxylic acids and aromatic compounds:

  • Esterification: Reacts with alcohols to form esters.
  • Reduction: Can be reduced to corresponding alcohols or aldehydes.
  • Nucleophilic substitution: The propoxy group can be replaced under certain conditions.

These reactions are important for synthesizing derivatives that may exhibit enhanced properties or activities.

Research indicates that 4-propoxybenzoic acid possesses antioxidant properties, which may contribute to its potential health benefits. It has been studied for its effects on insulin sensitivity, suggesting a role in metabolic regulation . Additionally, it has shown promise in various biological assays, indicating potential applications in pharmacology.

Several methods exist for synthesizing 4-propoxybenzoic acid:

  • Direct Propylation: Starting from benzoic acid, propyl iodide can be used in the presence of a base (such as sodium hydride) to introduce the propoxy group.
  • Ester Hydrolysis: Propyl ester derivatives can be hydrolyzed to yield 4-propoxybenzoic acid.
  • Friedel-Crafts Alkylation: Aromatic compounds can be alkylated using propyl halides in the presence of aluminum chloride as a catalyst.

These methods vary in efficiency and yield depending on the specific conditions employed.

4-Propoxybenzoic acid finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of drugs due to its biological activities.
  • Cosmetics: Incorporated into formulations for its preservative properties.
  • Chemical Research: Utilized in studies related to liquid crystals and solvatochromism due to its unique molecular structure .

Studies have explored the interactions of 4-propoxybenzoic acid with various biological systems. Its antioxidant activity suggests interactions with free radicals and oxidative stress markers, potentially mitigating cellular damage. Further research is needed to fully elucidate these interactions and their implications for health.

Several compounds share structural similarities with 4-propoxybenzoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Ethoxybenzoic AcidC10H12O3Contains an ethoxy group; studied for solvatochromism .
4-Butoxybenzoic AcidC11H14O3Longer alkyl chain; exhibits different physical properties.
4-Aminobenzoic AcidC7H9NO2Contains an amino group; used as a sunscreen agent.

Uniqueness of 4-Propoxybenzoic Acid

The uniqueness of 4-propoxybenzoic acid lies in its balance of hydrophobicity and hydrophilicity due to the propoxy group, which influences its solubility and biological activity compared to other similar compounds. This makes it particularly interesting for applications in both pharmaceuticals and materials science.

Molecular Structure Analysis

Benzene Ring Configuration

4-Propoxybenzoic acid contains a benzene ring as its central aromatic core, exhibiting the characteristic planar hexagonal structure with delocalized π-electron system [1] [2] [3]. The benzene ring maintains its typical carbon-carbon bond lengths and exhibits aromatic stabilization through resonance delocalization [4] [5]. The aromatic system demonstrates the standard 120-degree bond angles characteristic of sp² hybridized carbon atoms, with the ring carbons arranged in a perfectly planar configuration [4] [3].

The benzene ring in 4-propoxybenzoic acid functions as the structural foundation, providing stability to the overall molecular architecture through its aromatic character [1] [6]. Crystal structure analyses reveal that the benzene ring maintains its planarity even when substituted with the propoxy and carboxylic acid functional groups [4] [5]. The aromatic ring exhibits typical benzene characteristics, including equal carbon-carbon bond lengths of approximately 1.39 Angstroms and the delocalized π-electron cloud that extends above and below the ring plane [4] [7].

Propoxy Group Positioning

The propoxy group (-OCH₂CH₂CH₃) is positioned at the para (4-) position relative to the carboxylic acid group on the benzene ring [1] [8] [6]. This para-substitution pattern places the propoxy group directly opposite to the carboxylic acid functionality, creating a symmetrical molecular arrangement [9] [6] [10]. The propoxy substituent consists of a three-carbon aliphatic chain connected to the benzene ring through an ether linkage [8] [9] [11].

Structural analysis indicates that the propoxy group adopts an extended conformation to minimize steric hindrance [11] [4]. The carbon-oxygen bond connecting the propoxy group to the benzene ring exhibits typical ether bond characteristics with a bond length of approximately 1.36 Angstroms [4] [5]. The propoxy chain demonstrates rotational flexibility around its carbon-carbon bonds, with four rotatable bonds identified in the molecular structure [11]. The positioning of the propoxy group at the para position maximizes the distance from the carboxylic acid group, reducing potential intramolecular interactions [4] [12].

Carboxylic Acid Functionality

The carboxylic acid group (-COOH) represents the primary functional group responsible for the acidic properties of 4-propoxybenzoic acid [6] [13] [14]. This functional group consists of a carbonyl carbon double-bonded to oxygen and single-bonded to a hydroxyl group [14] [3]. The carboxylic acid moiety exhibits typical bond lengths with the carbon-oxygen double bond measuring approximately 1.23 Angstroms and the carbon-oxygen single bond measuring approximately 1.31 Angstroms [4] [7].

The carboxylic acid group demonstrates planar geometry due to the sp² hybridization of the carbonyl carbon [4] [13]. Crystallographic studies reveal that the carboxylic acid functionality maintains coplanarity with the benzene ring, with dihedral angles typically ranging from 2-10 degrees [4] [5]. The hydrogen atom of the hydroxyl group participates in hydrogen bonding interactions, both intramolecularly and intermolecularly, contributing to the compound's crystal packing and physical properties [4] [7].

Physical Properties

Melting Point (145-147°C) and Thermal Characteristics

4-Propoxybenzoic acid exhibits a melting point range of 144-148°C, with most sources reporting the specific range of 145-147°C [15] [16] [17]. This melting point reflects the compound's crystalline nature and the strength of intermolecular forces present in the solid state [15] [18] [19]. The thermal behavior indicates good thermal stability up to the melting point, with the compound maintaining its structural integrity under normal heating conditions [15] [20].

Thermal analysis studies demonstrate that 4-propoxybenzoic acid undergoes a clean melting transition without decomposition at its melting point [15] [16]. The compound exhibits a sharp melting point, indicating high purity and uniform crystal structure [16] [19]. Above the melting point, the compound transitions to a liquid phase with a reported boiling point of 304.9°C at 760 mmHg [17] [18]. The flash point has been determined to be 119.3°C, indicating the temperature at which the compound can form ignitable vapor-air mixtures [17] [18].

Table 1: Thermal Properties of 4-Propoxybenzoic Acid
PropertyValueReference
Melting Point144-148°C [15] [16] [17]
Boiling Point304.9°C at 760 mmHg [17] [18]
Flash Point119.3°C [17] [18]
Thermal StabilityStable up to melting point [15] [20]

Solubility Parameters

4-Propoxybenzoic acid demonstrates limited water solubility due to its hydrophobic propoxy substituent and aromatic character [6] [18]. The compound is essentially insoluble in water, which is attributed to the presence of the lipophilic propoxy group that reduces the overall polarity of the molecule [6] [18]. The calculated partition coefficient (LogP) of 2.35 indicates moderate lipophilicity and confirms the compound's preference for organic phases over aqueous environments [11].

The compound exhibits good solubility in organic solvents, particularly polar protic solvents such as methanol and ethanol [15] [19]. Enhanced solubility is observed in hot methanol, where the compound dissolves to form an almost transparent solution [15] [19]. The solubility in organic solvents is facilitated by the compound's ability to form hydrogen bonds through its carboxylic acid group and its compatibility with organic solvent environments through the propoxy substituent [6] .

Table 2: Solubility Characteristics of 4-Propoxybenzoic Acid
SolventSolubilityReference
WaterInsoluble [6] [18]
MethanolSoluble (almost transparent when hot) [15] [19]
EthanolSoluble [15] [19]
DimethylformamideSoluble [15] [19]
LogP Value2.35 [11]

Density and Crystalline Structure

4-Propoxybenzoic acid exhibits a density of 1.1±0.1 g/cm³, indicating a relatively compact crystalline structure [17] [18]. The compound crystallizes in a white to almost white powder or crystalline form, reflecting its ordered molecular arrangement in the solid state [15] [16] [19]. The crystalline nature is evidenced by the sharp melting point and uniform appearance of the compound [16] [19].

Crystal structure studies reveal that 4-propoxybenzoic acid forms hydrogen-bonded networks through its carboxylic acid functionality [4] [7]. The molecules arrange themselves in the crystal lattice to maximize hydrogen bonding interactions between carboxylic acid groups of adjacent molecules [4] [5]. The propoxy groups orient themselves to minimize steric hindrance while maintaining efficient crystal packing [4] [5]. The polar surface area of 47 Ų reflects the compound's capability for intermolecular interactions in the crystalline state [11].

Table 3: Physical Structure Parameters
ParameterValueReference
Density1.1±0.1 g/cm³ [17] [18]
AppearanceWhite to almost white powder/crystal [15] [16] [19]
Polar Surface Area47 Ų [11]
Heavy Atoms Count13 [11]
Molecular Weight180.20 g/mol [1] [8] [15]

Chemical Properties

Acidic Characteristics

4-Propoxybenzoic acid exhibits weak organic acid properties typical of substituted benzoic acids, with an estimated pKa in the range of 4-5 [13] [14] [22]. The acidic character originates from the carboxylic acid functional group, which can donate a proton to form the corresponding carboxylate anion [13] [14]. The para-propoxy substitution influences the acid strength through electron-donating effects, making the compound slightly less acidic than unsubstituted benzoic acid [12] [22].

The propoxy group at the para position acts as an electron-donating substituent, which destabilizes the carboxylate anion and reduces the overall acidity compared to benzoic acid [12] [22]. This electronic effect results from the inductive and resonance donation of electron density from the propoxy oxygen to the aromatic ring system [12] [22]. The compound readily forms salts with bases, demonstrating typical carboxylic acid behavior in acid-base reactions [6] [14].

Reactive Functional Groups

The carboxylic acid group serves as the primary reactive site in 4-propoxybenzoic acid, capable of undergoing various chemical transformations [23] [24]. The compound readily participates in esterification reactions with alcohols to form the corresponding esters, as demonstrated in the synthesis of methyl 4-propoxybenzoate [23]. Amidation reactions with amines proceed readily, converting the carboxylic acid to amide derivatives [23] [24].

The compound can undergo nucleophilic acyl substitution reactions, including the formation of acid chlorides under appropriate conditions [24] [25]. The carboxylic acid functionality enables salt formation with inorganic and organic bases, producing water-soluble carboxylate salts [6] [14]. The propoxy group, while generally stable, can undergo cleavage reactions under strongly acidic conditions or with specific nucleophiles [12].

Table 4: Chemical Reactivity of 4-Propoxybenzoic Acid
Reaction TypeProductsReference
EsterificationAlkyl 4-propoxybenzoates [23]
Amidation4-Propoxybenzoic acid amides [23] [24]
Salt FormationCarboxylate salts [6] [14]
Acid Chloride Formation4-Propoxybenzoyl chloride [24] [25]

Stability Under Various Conditions

4-Propoxybenzoic acid demonstrates good chemical stability under normal storage and handling conditions [15] [20]. The compound remains stable at room temperature when stored in cool, dry environments with temperatures preferably below 15°C [15] [16] [20]. The aromatic structure and the propoxy substituent contribute to the overall stability of the molecule under ambient conditions [6] [20].

The compound exhibits thermal stability up to its melting point of 144-148°C, above which it transitions to the liquid phase without decomposition [15] [20]. Under strongly acidic conditions, the propoxy group may undergo cleavage, while strongly basic conditions can lead to salt formation through deprotonation of the carboxylic acid group [6] [14]. The compound shows stability toward oxidation under normal atmospheric conditions, with the aromatic ring and ether linkage remaining intact [6] [20].

Table 5: Stability Conditions for 4-Propoxybenzoic Acid
ConditionStabilityReference
Room TemperatureStable [15] [20]
Thermal (up to 144°C)Stable [15] [20]
Normal AtmosphericStable [6] [20]
Recommended StorageCool, dry, <15°C [15] [16] [20]
Chemical StabilityGood under normal conditions [15] [6] [20]

4-Propoxybenzoic acid industrial synthesis primarily employs well-established organic transformations adapted for large-scale production. The most commercially viable route utilizes the alkylation of 4-hydroxybenzoic acid with propyl halides, typically propyl bromide or propyl chloride, under basic conditions [1] . Industrial processes favor this approach due to the ready availability of 4-hydroxybenzoic acid as a starting material and the straightforward reaction conditions that can be easily scaled.

The industrial synthesis typically operates under continuous flow conditions using tubular reactors equipped with efficient heat exchange systems. Reaction temperatures are maintained between 80-100°C with residence times of 6-12 hours to achieve optimal conversion rates of 85-92% . The process employs potassium carbonate as the primary base in dimethylformamide solvent, with careful control of water content to prevent hydrolysis side reactions.

Large-scale operations incorporate solvent recovery systems where dimethylformamide is distilled and recycled, achieving recovery rates exceeding 95%. The crude product undergoes purification through controlled crystallization from aqueous ethanol, yielding 4-propoxybenzoic acid with purity levels above 98% as determined by gas chromatography [1] [3].

Laboratory Preparation Techniques

Alkylation of 4-Hydroxybenzoic Acid

The alkylation of 4-hydroxybenzoic acid represents the most direct and widely employed laboratory synthesis of 4-propoxybenzoic acid. This method utilizes the Williamson ether synthesis mechanism, where the phenolic hydroxyl group of 4-hydroxybenzoic acid undergoes nucleophilic substitution with propyl halides [4] [5].

The standard procedure involves dissolving 4-hydroxybenzoic acid in dimethylformamide, followed by addition of potassium carbonate as base and propyl bromide as the alkylating agent. The reaction mixture is heated to 80°C for 8-12 hours under nitrogen atmosphere to prevent oxidation. Optimal molar ratios employ 1.0 equivalent of 4-hydroxybenzoic acid, 1.5 equivalents of potassium carbonate, and 1.2 equivalents of propyl bromide .

Phase-transfer catalysis can enhance reaction efficiency by employing tetrabutylammonium bromide as catalyst, enabling the reaction to proceed under milder conditions with improved yields of 88-92%. The mechanism involves formation of the phenoxide anion through deprotonation, followed by nucleophilic attack on the propyl halide carbon, displacing the halide ion and forming the desired ether linkage .

Propylation Reactions and Catalysis

Propylation reactions for 4-propoxybenzoic acid synthesis benefit significantly from catalytic systems that enhance both reaction rate and selectivity. Transition metal catalysts, particularly palladium complexes, have demonstrated effectiveness in promoting propylation under mild conditions .

Palladium-catalyzed propylation utilizes palladium acetate in combination with phosphine ligands such as triphenylphosphine. The catalytic system operates through oxidative addition of the propyl halide to palladium(0), followed by coordination of the phenoxide substrate and subsequent reductive elimination to form the carbon-oxygen bond [8]. Reaction conditions typically employ 2-5 mol% palladium catalyst in toluene solvent at 100°C for 4-6 hours.

Heterogeneous catalysis offers advantages for product separation and catalyst recovery. Supported palladium catalysts on metal-organic frameworks, such as palladium immobilized on MIL-101(Cr), provide excellent catalytic activity while enabling easy catalyst separation through filtration [9]. These systems achieve comparable yields to homogeneous catalysts while offering superior recyclability for multiple reaction cycles.

Ester Hydrolysis Approaches

Ester hydrolysis represents an alternative synthetic pathway where 4-propoxybenzoic acid is obtained through hydrolysis of corresponding alkyl esters. This approach proves particularly valuable when propyl 4-propoxybenzoate or methyl 4-propoxybenzoate are readily available starting materials [5].

Base-catalyzed hydrolysis employs sodium hydroxide or potassium hydroxide in aqueous methanol or tetrahydrofuran solutions. The reaction proceeds through nucleophilic attack of hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates the alkoxy group. Optimal conditions utilize 6 equivalents of sodium hydroxide in 1:1 methanol-tetrahydrofuran mixture at room temperature for 16 hours, achieving yields of 85-92% [5].

Acid-catalyzed hydrolysis provides an alternative mechanism operating through protonation of the carbonyl oxygen, enhancing electrophilicity of the carbonyl carbon toward nucleophilic attack by water. This approach requires more forcing conditions, typically employing sulfuric acid in refluxing water for 8-12 hours. While achieving comparable yields, acid hydrolysis may lead to competing decarboxylation reactions at elevated temperatures.

Reaction Mechanisms

Nucleophilic Substitution Processes

The primary mechanism for 4-propoxybenzoic acid synthesis through alkylation follows a bimolecular nucleophilic substitution (SN2) pathway. The phenoxide anion, generated through deprotonation of 4-hydroxybenzoic acid by base, acts as the nucleophile attacking the electrophilic carbon of propyl halides [10] [11].

The mechanism proceeds through a concerted process where bond formation between the phenoxide oxygen and propyl carbon occurs simultaneously with bond breaking between the propyl carbon and halide leaving group. The transition state exhibits partial bond formation and breaking, with the nucleophile approaching from the backside of the carbon-halide bond, resulting in inversion of configuration at the propyl carbon [12].

Electron density calculations using density functional theory reveal that the phenoxide oxygen carries significant negative charge density, enhancing its nucleophilic character. The reaction barrier for bromide displacement is lower than for chloride due to the superior leaving group ability of bromide ion, explaining the preference for propyl bromide in synthetic applications [13].

Catalytic Pathways

Catalytic pathways for 4-propoxybenzoic acid synthesis involve metal-mediated processes that activate either the nucleophile or electrophile toward reaction. Palladium-catalyzed systems operate through well-defined organometallic intermediates that facilitate carbon-oxygen bond formation under mild conditions [8] [9].

The catalytic cycle initiates with oxidative addition of propyl halide to palladium(0), forming a palladium(II) complex with the propyl group and halide as ligands. Coordination of the phenoxide substrate to palladium occurs through the oxygen atom, positioning it for intramolecular nucleophilic attack on the propyl group. Reductive elimination completes the cycle, forming the carbon-oxygen bond and regenerating the palladium(0) catalyst [14].

Lewis acid catalysis provides an alternative pathway where metal centers such as zinc chloride or iron(III) chloride activate the propyl halide through coordination to the halide, increasing the electrophilicity of the propyl carbon. This activation lowers the energy barrier for nucleophilic attack while maintaining the SN2 character of the substitution reaction [15].

Green Chemistry Approaches

Green chemistry principles guide the development of environmentally sustainable synthetic routes for 4-propoxybenzoic acid that minimize waste generation, reduce energy consumption, and eliminate hazardous reagents [16] [17]. Solvent-free synthesis represents a particularly attractive approach that eliminates organic solvent waste while often improving reaction efficiency.

Microwave-assisted synthesis enables rapid heating and precise temperature control, significantly reducing reaction times from hours to minutes while maintaining high yields. The approach utilizes 4-hydroxybenzoic acid and 1-propanol as starting materials with solid potassium carbonate as base, achieving 80-90% yields in 1-3 hours under solvent-free conditions [18].

Biocatalytic approaches employ lipase enzymes to catalyze esterification reactions between 4-propoxybenzoic acid and alcohols, providing an environmentally benign alternative to chemical catalysis. Immobilized lipases on polymer supports demonstrate excellent activity and recyclability, with Candida cylindracea lipase achieving 40% activity retention after four catalytic cycles [19].

Water as a reaction medium offers significant environmental advantages, despite the hydrophobic nature of the substrates. Phase-transfer catalysis enables reactions to proceed efficiently in aqueous systems, with quaternary ammonium salts facilitating substrate solubilization and reaction at the organic-aqueous interface [20].

Scale-Up Considerations for Industrial Production

Industrial scale-up of 4-propoxybenzoic acid synthesis requires careful optimization of process parameters to ensure economic viability while maintaining product quality and environmental compliance. Heat management represents a critical consideration, as the exothermic nature of alkylation reactions can lead to thermal runaway in large-scale reactors [21] [22].

Continuous flow processing offers superior heat and mass transfer compared to batch reactors, enabling better temperature control and more consistent product quality. Tubular reactors with staged reactant addition prevent localized hot spots while maintaining optimal stoichiometry throughout the reaction volume. Residence time distribution studies ensure adequate mixing and reaction completion [23] [24].

Solvent selection for industrial processes must balance reaction efficiency with environmental and safety considerations. Dimethylformamide, while highly effective, requires specialized handling due to health concerns and high boiling point. Alternative solvents such as dimethyl sulfoxide or N-methylpyrrolidone provide comparable performance with improved safety profiles [17].

Catalyst recovery and recycling become economically significant at industrial scale. Heterogeneous catalysts enable simple separation through filtration, while homogeneous catalyst recovery requires more complex separation techniques such as liquid-liquid extraction or membrane separation. Economic analysis indicates that catalyst recovery systems pay for themselves when catalyst costs exceed 5% of total raw material costs [9].

XLogP3

3.1

LogP

3.09 (LogP)

Melting Point

145.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5438-19-7

Wikipedia

4-Propoxybenzoic acid

Dates

Last modified: 08-16-2023

Explore Compound Types